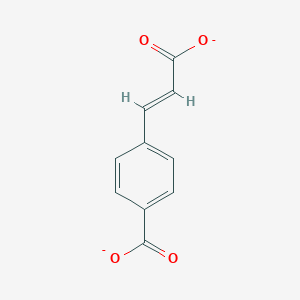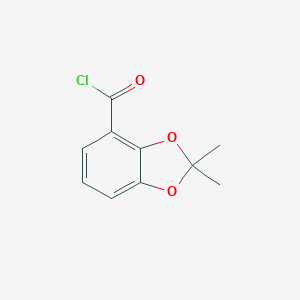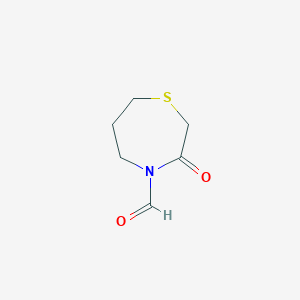
4-(2-Carboxyvinyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carboxycinnamic Acid is an organic compound belonging to the class of cinnamic acids. These compounds are characterized by a benzene ring and a carboxylic acid group forming 3-phenylprop-2-enoic acid . It is known for its aromatic properties and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
4-Carboxycinnamic acid, an organic compound, primarily targets Hemoglobin subunit alpha and Hemoglobin subunit beta . Hemoglobin is a protein in red blood cells that carries oxygen throughout the body. The alpha and beta subunits are essential components of this protein.
Action Environment
The action, efficacy, and stability of 4-Carboxycinnamic acid can be influenced by various environmental factors. For instance, pH levels can affect the inhibitory effects of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that cinnamic acid derivatives, such as 4-Carboxycinnamic acid, can inhibit polyphenol oxidase (PPO), an enzyme involved in the browning reaction in fruits and vegetables . The inhibitory effects of 4-Carboxycinnamic acid on PPO are stronger with more carboxyl groups and under acidic pH conditions .
Cellular Effects
The cellular effects of 4-Carboxycinnamic acid are not well-studied. It is known that cinnamic acid derivatives can have various effects on cells. For example, they can inhibit the activity of certain enzymes, affect cell signaling pathways, and influence gene expression
Molecular Mechanism
It is known to interact with hemoglobin subunit alpha and beta, but the nature of these interactions is not clear
Temporal Effects in Laboratory Settings
It is known that cinnamic acid derivatives can exhibit enhanced luminescence over time, which could potentially be used in fluorescence-based assays .
Metabolic Pathways
It is known that cinnamic acid and its derivatives can be metabolized to 4-hydroxybenzoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Carboxycinnamic Acid can be synthesized through several methods:
Esterification and Hydrolysis: One common method involves the esterification of styrene with bromoacetic acid, followed by hydrolysis to yield 4-Carboxycinnamic Acid.
Oxidation of β-Naphthol: Another method involves the oxidation of β-naphthol using peracetic acid.
Industrial Production Methods: Industrial production often involves large-scale esterification and hydrolysis processes, ensuring high yield and purity. The reaction conditions are optimized to maintain consistency and efficiency.
Chemical Reactions Analysis
4-Carboxycinnamic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into corresponding alcohols or aldehydes.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Peracetic acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation Products: Various carboxylic acid derivatives.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Carboxycinnamic Acid has a wide range of applications in scientific research:
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
- Cinnamic Acid
- 3-Methoxy-4-Hydroxycinnamic Acid
- 3,4-Dimethoxycinnamic Acid
4-Carboxycinnamic Acid stands out due to its unique carboxyl group, enhancing its inhibitory effects and making it a valuable compound in various fields.
Properties
IUPAC Name |
4-[(E)-2-carboxyethenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)(H,13,14)/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEJSGLKJYIYTB-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19675-63-9 |
Source


|
| Record name | 4-(2-carboxyvinyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(ethylsulfanylmethyl)phenyl] N-methyl-N-nitrosocarbamate](/img/structure/B34260.png)

![2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B34265.png)
![4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol](/img/structure/B34266.png)

![5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B34270.png)


![5-[(3,5-Diethyl-4-isocyanatophenyl)methyl]-1,3-diethyl-2-isocyanatobenzene](/img/structure/B34277.png)


![(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid](/img/structure/B34281.png)


